[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid
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Overview
Description
[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid is an organic compound with a complex structure that includes a methoxyphenyl group, an ethylamino group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methoxyphenylacetic acid with ethylamine to form an intermediate, which is then further reacted with phenoxyacetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions and improve yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amino group, converting it to a secondary or tertiary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Indole Derivatives: Indole derivatives share some structural similarities and are known for their diverse biological activities.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[4-[[2-(4-methoxyphenyl)ethylamino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO4/c1-22-16-6-2-14(3-7-16)10-11-19-12-15-4-8-17(9-5-15)23-13-18(20)21/h2-9,19H,10-13H2,1H3,(H,20,21) |
InChI Key |
HNFLYORAQVXWEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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